molecular formula C21H28N4O2 B5603587 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B5603587
M. Wt: 368.5 g/mol
InChI Key: OOIDTZZGVGWYLK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.22122615 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Substituted Piperidines : Research into substituted piperidines, such as those derived from N,N-Bis[(benzotriazol-1-yl)methyl]amines, has shown methodologies for creating a variety of piperidine derivatives through reactions with allyltrimethylsilanes. These methods contribute to the synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-amine, expanding the toolbox for creating such complex molecules for various applications (Katritzky, Luo, & Cui, 1999).

  • Preparation of Piperidines by Hetero-Ene Reaction : The formal hetero-ene reaction of amino acid derivatives has been used to prepare 2,3,4-trisubstituted piperidines. This method showcases the versatility in synthesizing piperidine derivatives, including those structurally related to the target compound, offering insights into the synthesis strategies that could be employed for its production (Laschat, Fröhlich, & Wibbeling, 1996).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity of Substituted Benzamides : Studies on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have shown significant antimicrobial activity against a variety of pathogens. This research highlights the potential of structurally similar compounds, such as this compound, in antimicrobial applications (Laxmi, Ravi, & Nath, 2019).

  • Synthesis and Antimicrobial Activity of Piperidine Derivatives : The creation and assessment of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum have demonstrated the potential for these compounds in addressing plant-based microbial infections. This suggests that similar compounds may also possess beneficial antimicrobial properties for a broader range of applications (Vinaya et al., 2009).

Pharmacological and Biochemical Studies

  • Drug-like Properties of Aminopyrimidines : Research on aminopyrimidine series has highlighted their potential as 5-HT1A partial agonists, demonstrating moderate potency and metabolic stability. This indicates the role of structurally related compounds, like this compound, in the development of novel pharmacological agents (Dounay et al., 2009).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-16-12-21(24-15(2)23-16)25-10-8-17(9-11-25)22-13-18-14-26-19-6-4-5-7-20(19)27-18/h4-7,12,17-18,22H,3,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDTZZGVGWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.